molecular formula C18H19ClN4O2S2 B2549532 (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286724-76-2

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2549532
CAS No.: 1286724-76-2
M. Wt: 422.95
InChI Key: VRVSULDFHBSQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that comprises multiple aromatic and heterocyclic groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Derivative:
    • Reactants: 4-Chlorobenzo[d]thiazole, an appropriate base such as potassium carbonate (K₂CO₃), and a solvent like dimethylformamide (DMF).

    • Conditions: The reaction is heated to promote the formation of the benzo[d]thiazole derivative.

  • Formation of the Piperidine Derivative:
    • Reactants: The benzo[d]thiazole derivative is reacted with piperidine.

    • Conditions: The reaction is conducted at elevated temperatures under an inert atmosphere to ensure complete conversion.

  • Attachment of the Thiadiazole Group:
    • Reactants: 4-Propyl-1,2,3-thiadiazole, methanone chloride, and a base such as triethylamine (Et₃N).

    • Conditions: The reaction is performed under cooling to control the reaction rate and prevent side reactions.

Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. Techniques like continuous flow chemistry might be employed to enhance efficiency and yield. Reactor conditions are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone undergoes several types of chemical reactions:

  • Oxidation and Reduction Reactions:
    • Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    • Reduction: Reduction is possible using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution Reactions:
    • Nucleophilic Substitution: Halogen atoms in the compound can be substituted with nucleophiles under appropriate conditions.

    • Electrophilic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: KMnO₄, H₂CrO₄.

  • Reducing Agents: LiAlH₄, sodium borohydride (NaBH₄).

  • Nucleophiles: Alkoxides, amines.

  • Electrophiles: Alkyl halides, acyl halides.

Major Products: The major products of these reactions include various oxidized or reduced forms of the compound, along with substituted derivatives depending on the specific reagents used.

Scientific Research Applications

The compound (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone has diverse scientific research applications:

  • Chemistry:
    • As a building block in organic synthesis.

    • In the development of new synthetic methodologies.

  • Biology:
    • Studying its interactions with biological macromolecules.

    • Exploring its potential as a biochemical probe.

  • Medicine:
    • Investigating its pharmacological properties.

    • Potential as a therapeutic agent for various diseases.

  • Industry:
    • Use as an intermediate in the production of pharmaceuticals.

    • Application in the synthesis of agrochemicals.

Comparison with Similar Compounds

Comparison with Other Compounds:

  • *4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone: This compound shares structural similarities but lacks the thiadiazole moiety, which may result in different pharmacological properties.

List of Similar Compounds:
  • 4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone.

  • (4-Bromobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone.

  • 4-((4-Methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone.

This compound's structure and properties make it a versatile and valuable substance for a wide range of scientific and industrial applications.

Biological Activity

The compound (4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a piperidine ring, chlorobenzo[d]thiazole moiety, and a thiadiazole derivative. This article reviews the biological activity of this compound based on existing literature and studies.

Structural Features

The molecular formula of the compound is C18H20ClN3O2SC_{18}H_{20}ClN_{3}O_{2}S with a molecular weight of approximately 367.88 g/mol. The presence of multiple heterocycles in its structure suggests significant potential for biological activity.

Antimicrobial Activity

Compounds containing the chlorobenzo[d]thiazole and thiadiazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of chlorobenzo[d]thiazole exhibit notable antimicrobial effects against various pathogens, including bacteria and fungi . The thiadiazole derivatives are also recognized for their antibacterial and antifungal activities .

Anticancer Potential

The piperidine ring is often associated with central nervous system activity, suggesting potential applications in treating neurological disorders. However, compounds with similar structural motifs have shown promising anticancer properties. For instance, thiazole and thiadiazole derivatives have been investigated for their cytotoxic effects on cancer cell lines . The unique combination of the structural features in this compound may enhance its efficacy as an anticancer agent.

Anti-inflammatory Effects

Thiadiazole derivatives are known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs . The incorporation of the piperidine ring could further modulate these effects.

Study 1: Antimicrobial Properties

A study investigating various 1,3,4-thiadiazole derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Study 2: Anticancer Activity

Research focusing on thiazole-containing compounds demonstrated that they could inhibit tumor growth in vitro and in vivo models. The anticancer activity was linked to the induction of apoptosis in cancer cells through various signaling pathways .

Study 3: Anti-inflammatory Mechanisms

A review highlighted that thiadiazole derivatives could effectively reduce inflammation markers in animal models. This suggests that compounds like this compound may also possess similar anti-inflammatory capabilities .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Chlorobenzo[d]thiazoleContains thiazole ringAntimicrobial properties
1-(2-Hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazolePyrazole ring systemAnti-inflammatory effects
5-(4-Chlorophenyl)-1H-pyrazolePyrazole with chlorophenylAnticancer activity
2-(3-(4-Chlorobenzo[d]thiazol-2-yl)piperidin-4-yloxy)phenyl)acetic acidPiperidine and thiazoleAnti-inflammatory properties

Properties

IUPAC Name

[4-[(4-chloro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S2/c1-2-4-13-16(27-22-21-13)17(24)23-9-7-11(8-10-23)25-18-20-15-12(19)5-3-6-14(15)26-18/h3,5-6,11H,2,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVSULDFHBSQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.